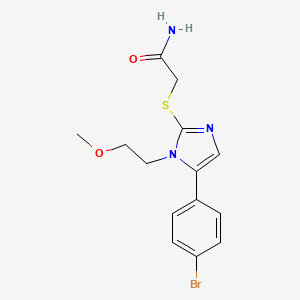
2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is a thioacetamide derivative of imidazole and has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Scientific Research Applications
Synthesis and Antimicrobial Activity
Researchers have synthesized various derivatives of the mentioned compound to investigate their antimicrobial properties. One study focused on the synthesis of novel sulfonamide derivatives, including imidazole and thiazole compounds, revealing that these synthesized compounds displayed good antimicrobial activity against a range of microbial strains. Computational calculations were also performed to correlate the experimental findings with theoretical predictions, providing insights into the potential mechanism of action of these compounds (Fahim & Ismael, 2019).
Another research highlighted the synthesis and evaluation of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides for their antimicrobial and hemolytic activities. This study underscored the structural elucidation of these compounds and their variable antimicrobial efficacy relative to standard references, indicating the potential for further biological screening and application trials (Gul et al., 2017).
Chemical Reactivity and Mechanistic Insights
The chemical reactivity and potential applications of these compounds extend beyond antimicrobial activity. For instance, the interaction of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea under basic conditions has been reported, leading to a variety of products through different reaction pathways. This study offers valuable information on the versatility of these compounds in chemical synthesis and their potential reactivity under various conditions (Kammel et al., 2015).
Applications in Cancer Research
In the realm of cancer research, the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives has been explored for their potential use as PET tracers for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). This study highlights the radiochemical synthesis and potential application of these compounds in the non-invasive imaging of cancer, showcasing their significance in medical research (Gao et al., 2016).
properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2S/c1-20-7-6-18-12(10-2-4-11(15)5-3-10)8-17-14(18)21-9-13(16)19/h2-5,8H,6-7,9H2,1H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFZESRDZLMATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1SCC(=O)N)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(4-methylphenyl)-3-[(4-methylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2945499.png)
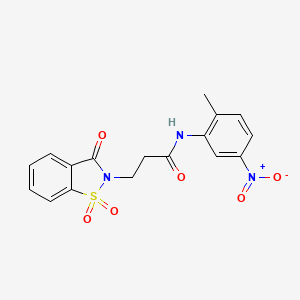


![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B2945503.png)
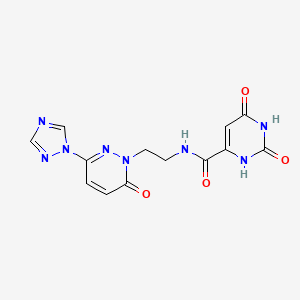
![1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2945506.png)
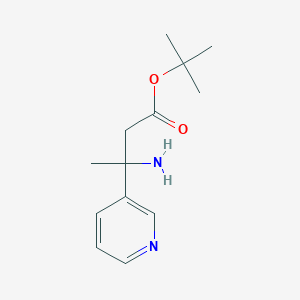

![4-chloro-N-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2945510.png)
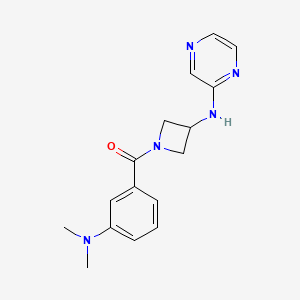
![Tert-butyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate](/img/structure/B2945512.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2945519.png)